molecular formula C29H38O9Si B576036 Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside CAS No. 169686-81-1

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside

Cat. No. B576036
CAS RN: 169686-81-1
M. Wt: 558.699
InChI Key: YEJYGCSQLCXHSL-JYIVOWJTSA-N
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Description

“Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside” is a compound that finds profound application within the dynamic domain of biomedical research . It seamlessly assumes the role of an intermediary, instrumental in the creation of targeted compounds .


Molecular Structure Analysis

The molecular formula of this compound is C32H34O9 . It has a molecular weight of 562.61 . The InChI string and SMILES string provide a detailed view of the molecule’s structure .


Physical And Chemical Properties Analysis

The compound has an optical activity of [α]22/D +55°, c = 1% in chloroform . Its melting point is between 177-182 °C . It should be stored at a temperature of −20°C .

Future Directions

“Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside” holds immense promise for diverse drug and molecular synthesis . Its presence pervades the realm of scientific investigation, delving into the nuanced intricacies of carbohydrate function and interactions . Future research may continue to explore its potential applications in the biomedical sector.

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3/t24-,25+,26+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJYGCSQLCXHSL-JYIVOWJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside

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